molecular formula C13H16ClNO B2914588 N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2411194-14-2

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide

Cat. No. B2914588
CAS RN: 2411194-14-2
M. Wt: 237.73
InChI Key: IJLVQFWQEGMASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide, commonly known as Clonazolam, is a research chemical that belongs to the benzodiazepine class. It is a potent sedative and anxiolytic drug that is used for scientific research purposes only. Clonazolam is a derivative of the FDA-approved drug, Clonazepam, and is known for its high potency and long-lasting effects.

Mechanism of Action

Clonazolam acts on the GABA-A receptors in the brain, which are responsible for the regulation of anxiety and sleep. It enhances the activity of the GABA neurotransmitter, which results in the reduction of neuronal excitability and the induction of sedation and anxiolysis.
Biochemical and Physiological Effects:
Clonazolam produces a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has a hypnotic effect, which makes it useful in the treatment of sleep disorders.

Advantages and Limitations for Lab Experiments

The main advantage of Clonazolam in lab experiments is its high potency and long-lasting effects, which make it useful in the study of benzodiazepines. However, the use of Clonazolam in lab experiments is limited by its potential for abuse and dependence, and its side effects, which include drowsiness, dizziness, and impaired coordination.

Future Directions

In the future, Clonazolam may be used in the development of new drugs for the treatment of anxiety and sleep disorders. It may also be used in the study of the GABA-A receptor and its role in the regulation of anxiety and sleep. Further research is needed to fully understand the potential of Clonazolam in scientific research and drug development.

Synthesis Methods

The synthesis of Clonazolam involves the reaction of 2-(4-chlorophenyl)-2-methylpropanoic acid with thionyl chloride, followed by the addition of dimethylformamide and propargyl bromide. The resulting compound is then treated with sodium hydride and acetic acid to yield Clonazolam.

Scientific Research Applications

Clonazolam is widely used in scientific research for its sedative and anxiolytic effects. It is used to study the effects of benzodiazepines on the central nervous system and to investigate the mechanism of action of these drugs. Clonazolam is also used in the development of new drugs for the treatment of anxiety and sleep disorders.

properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-4-12(16)15-9-13(2,3)10-5-7-11(14)8-6-10/h4-8H,1,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVQFWQEGMASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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